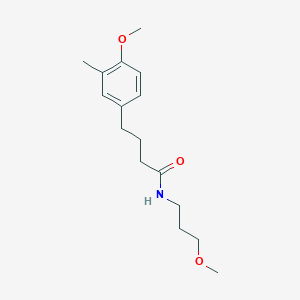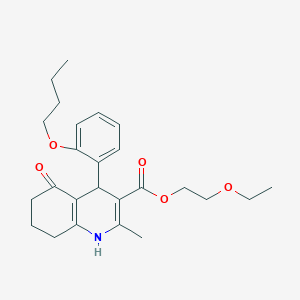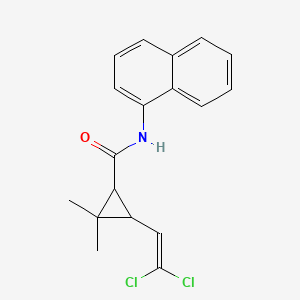
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide, also known as MMMPB, is a chemical compound that belongs to the family of phenylacetamides. It is a synthetic compound that has shown potential in scientific research as a novel psychoactive substance. MMMPB has been found to exhibit stimulant-like effects and has been investigated for its potential use in the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide is not fully understood. However, it is believed to act on the dopamine and norepinephrine systems in the brain, which are involved in regulating mood, attention, and movement. This compound has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity and improve cognitive function in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain. However, the long-term effects of this compound on the brain and other organs are not fully understood.
实验室实验的优点和局限性
One advantage of using 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide in lab experiments is its potential as a novel psychoactive substance. It may have unique properties that could lead to the development of new treatments for neurological disorders. However, the use of this compound in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs.
未来方向
There are several future directions for research on 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide. One area of interest is its potential use in the treatment of Parkinson's disease and other movement disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other organs. Finally, research is needed to develop safer and more effective treatments for neurological disorders using this compound and other novel psychoactive substances.
In conclusion, this compound is a synthetic compound that has shown potential in scientific research as a novel psychoactive substance. It has been investigated for its potential use in the treatment of various neurological disorders and has been found to exhibit stimulant-like effects. This compound may have unique properties that could lead to the development of new treatments for neurological disorders. However, its use in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs. Further research is needed to determine the safety and efficacy of this compound as a treatment for neurological disorders.
合成方法
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide involves a series of chemical reactions. The starting material for the synthesis is p-anisaldehyde, which is reacted with methylamine to form 4-methoxy-3-methylphenylacetone. This intermediate is then reacted with 3-methoxypropylamine in the presence of a reducing agent to yield this compound.
科学研究应用
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide has been investigated for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. It has been found to exhibit stimulant-like effects and may have potential as a cognitive enhancer. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
属性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-12-14(8-9-15(13)20-3)6-4-7-16(18)17-10-5-11-19-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPCEXWCHPTROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5014580.png)

![2-(4-chlorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5014593.png)
![3-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5014601.png)

![N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5014618.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]methanamine](/img/structure/B5014625.png)
![4-[(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methyl]morpholine](/img/structure/B5014631.png)
![1,4-bis(hydroxymethyl)-3,6-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5014636.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5014653.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)